Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

Lipophilicity CNS Drug Design Property-Based Design

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is a pyrrolidine-based small molecule scaffold featuring a tertiary dimethylaminoethyl side chain at the 2-position and a methyl carbamate (methoxycarbonyl) group on the ring nitrogen. With a molecular formula of C10H20N2O2 and a molecular weight of 200.3 g/mol , this compound is classified by the European Chemicals Agency (ECHA) under the CLP regulation as Skin Irritant Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory tract).

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 2163641-52-7
Cat. No. B2695340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
CAS2163641-52-7
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCN(C)CCC1CCCN1C(=O)OC
InChIInChI=1S/C10H20N2O2/c1-11(2)8-6-9-5-4-7-12(9)10(13)14-3/h9H,4-8H2,1-3H3
InChIKeyURURXRCAPOVXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate (CAS 2163641-52-7): Core Scaffold Identity and Procurement Baseline


Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is a pyrrolidine-based small molecule scaffold featuring a tertiary dimethylaminoethyl side chain at the 2-position and a methyl carbamate (methoxycarbonyl) group on the ring nitrogen. With a molecular formula of C10H20N2O2 and a molecular weight of 200.3 g/mol , this compound is classified by the European Chemicals Agency (ECHA) under the CLP regulation as Skin Irritant Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory tract) [1]. It is commercially catalogued by Biosynth (Catalog No. NLD64152) as a versatile small molecule scaffold with a specification purity of ≥95%, offered strictly for research purposes . The combination of a basic dimethylamino moiety with an N-methyl carbamate renders this scaffold synthetically distinct from more common N-Boc, N-Cbz, or N-unsubstituted pyrrolidine analogs, providing a unique profile of lipophilicity, hydrogen-bonding capacity, and orthogonal deprotection chemistry.

Why In-Class Pyrrolidine Analogs Cannot Substitute Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate for Structure-Specific Applications


The pyrrolidine scaffold is a privileged structure in medicinal chemistry, but the specific combination of a 2-(dimethylamino)ethyl substituent and an N-methyl carbamate group in this compound creates a distinct physicochemical and reactive profile that cannot be replicated by simply substituting an N-Boc, N-Cbz, or N-H pyrrolidine analog [1]. The methyl carbamate group provides intermediate lipophilicity (calculated LogP of 1.1) and zero hydrogen-bond donor capacity, which critically influences membrane permeability and target binding kinetics compared to the free amine (higher polarity, protonation-dependent permeability) or the tert-butyl carbamate (higher LogP, different steric bulk) [2]. Furthermore, the methyl carbamate is stable under conditions that cleave Boc groups (e.g., mild acid), enabling orthogonal synthetic strategies in multi-step medicinal chemistry campaigns that would be incompatible with acid-labile protecting groups. Substitution with a generic pyrrolidine building block risks altering solubility, metabolic stability, and synthetic compatibility, making direct evidence-based selection essential.

Quantitative Differentiation Evidence for Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate: Head-to-Head, Cross-Study, and Class-Level Data


Lipophilicity (LogP) Differentiation: Methyl Carbamate vs. Boc-Protected Analog Enables Superior CNS Drug-Likeness

The calculated octanol/water partition coefficient (LogP) for methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is 1.1 [1]. In contrast, the closely related tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate (N-Boc analog) has a predicted LogP of approximately 2.4 based on a 3-carbon increase in alkyl chain length and increased steric shielding of the polar carbamate. This difference of ~1.3 LogP units positions the methyl carbamate within the optimal CNS drug-like range (LogP 1–3), whereas the Boc analog drifts toward the upper boundary associated with higher metabolic turnover and increased plasma protein binding. No head-to-head experimental LogP measurement is publicly available; this represents a class-level inference based on established carbamate structure-property relationships.

Lipophilicity CNS Drug Design Property-Based Design

Hydrogen-Bond Donor Deficiency: Zero HBD Differentiates Methyl Carbamate from Free Amine Pyrrolidine Scaffolds

The target compound possesses zero hydrogen-bond donors (HBDs), as both the pyrrolidine nitrogen and the exocyclic dimethylamino group are fully substituted [1]. In comparison, the free amine analog 2-(2-(dimethylamino)ethyl)pyrrolidine has one HBD (pyrrolidine N-H). According to Lipinski's and Veber's rules, reducing HBD count from 1 to 0 while maintaining 3 hydrogen-bond acceptors (HBAs) improves the HBA/HBD ratio, which is associated with enhanced passive membrane permeability. No direct experimental permeability assay was identified for this specific compound; this is a class-level physicochemical inference.

Hydrogen-Bonding Permeability Oral Bioavailability

Orthogonal Synthetic Stability: Methyl Carbamate Survives Acidic Conditions That Cleave Boc-Protected Pyrrolidine Analogs

The methyl carbamate (methoxycarbonyl) group is significantly more stable toward acidic cleavage than the tert-butyl carbamate (Boc) group. Literature on carbamate stability demonstrates that methyl carbamates require strongly acidic conditions (e.g., HBr/AcOH or refluxing 6N HCl) for complete deprotection, whereas Boc groups are quantitatively removed by 20–50% TFA in dichloromethane at room temperature within 30 minutes [1]. This differential acid lability enables synthetic sequences where the methyl carbamate remains intact during Boc removal, a critical advantage for constructing bifunctional pyrrolidine intermediates. The target compound's methyl carbamate thus provides orthogonal protection relative to Boc-containing building blocks, expanding the accessible synthetic space for medicinal chemistry campaigns.

Synthetic Methodology Protecting Group Orthogonality Multi-step Synthesis

ECHA Hazard Classification: Differentiated Safety Profile with Notified Eye Damage Category 1 (H318) Requires Risk-Managed Procurement

The ECHA C&L Inventory assigns methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate a notified hazard classification of Eye Damage Category 1 (H318: Causes serious eye damage) and Skin Irritation Category 2 (H315) [1]. This classification is based on a single notifier entry and is distinguishable from many structurally similar pyrrolidine building blocks that either lack full CLP notification or carry only irritant classifications without the severe eye damage hazard. For comparison, the structurally related tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate (CAS 1009075-40-4) does not have a publicly available notified CLP classification in the ECHA inventory as of 2025, leaving its hazard profile uncertain. The explicit H318 classification provides procurement officers with a regulatory anchor for risk assessment, PPE requirements, and shipping compliance (GHS05 Danger pictogram).

Safety CLP Regulation Laboratory Handling

Vendor-Defined Purity Threshold: ≥95% Specification Provides QC Certainty vs. Unspecified Purity of Non-Commercial Analogs

The target compound is supplied with a documented minimum purity specification of 95% (HPLC or equivalent) as catalogued by Biosynth/CymitQuimica . This threshold is critical for reproducible biological assay results, where impurities at ≥5% can confound dose-response measurements, especially at high screening concentrations (e.g., 30 µM). In contrast, non-commercial or custom-synthesized pyrrolidine analogs such as the free amine or the N-benzyl variant may be procured without a verifiable purity certificate, introducing batch-to-batch variability. A defined 95% purity specification provides a contractual quality baseline for scientific procurement.

Purity Quality Control Procurement Specification

Stereochemical and Regiochemical Identity: 2-Substitution Differentiates from More Common 3-Substituted Dimethylaminoethyl Pyrrolidine Library Members

The target compound carries the dimethylaminoethyl side chain at the pyrrolidine 2-position, as confirmed by its IUPAC name and InChI Key (URURXRCAPOVXSX-UHFFFAOYSA-N) . The majority of commercially available dimethylaminoethyl pyrrolidine building blocks, including (S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate and (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate, are substituted at the 3-position . This 2- vs. 3-substitution difference alters the spatial orientation of the basic amine side chain relative to the pyrrolidine nitrogen and the N-carbamate group, with potential consequences for target engagement geometry. In the PRC2/EED inhibitor series of dimethylamino pyrrolidines reported by Curtin et al. (2017), the position of the basic amine substituent was a critical determinant of binding potency, with certain substitution patterns yielding >100-fold differences in biochemical IC50 [1].

Regiochemistry Structure-Activity Relationship Library Design

Validated Application Scenarios for Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment and Lead-Like Library Synthesis Requiring Controlled Lipophilicity (LogP ~1.1)

The calculated LogP of 1.1 places this compound within the optimal CNS drug-like range, where excessive lipophilicity (LogP >3) is associated with increased metabolic clearance and off-target promiscuity. Medicinal chemistry teams building CNS-focused libraries should select this methyl carbamate scaffold over the more lipophilic Boc-protected analog (estimated LogP ~2.4) when the synthetic route requires a stable N-protecting group that does not inflate LogP beyond acceptable limits. This is particularly relevant for fragment-based screening libraries where maintaining aqueous solubility at high concentrations (≥1 mM in DMSO/water mixtures) is critical for assay fidelity [1].

Multi-Step Synthetic Campaigns Requiring Orthogonal Protection Against Acidolytic Boc Removal

In synthetic sequences where a Boc group must be selectively removed in the presence of another N-protected pyrrolidine, the methyl carbamate of this compound offers a clear advantage. Unlike Boc groups that cleave within minutes in 20% TFA, methyl carbamates survive these conditions indefinitely, enabling chemists to deprotect Boc-bearing intermediates without affecting the methoxycarbonyl-protected pyrrolidine. This orthogonality is essential for constructing asymmetric bis-pyrrolidine ligands, PROTAC linkers, or bifunctional molecular glues where differentiated protection of two secondary amines is required [1].

PRC2/EED Inhibitor Analogue Programs Exploiting the 2-Substituted Pyrrolidine Regioisomer

The dimethylamino pyrrolidine scaffold has been validated as a protein-protein interaction inhibitor of the PRC2 complex through EED binding, with nanomolar proof-of-concept compounds demonstrating on-target tumor growth inhibition in mouse xenograft models. The 2-substitution pattern of this compound provides a distinct pharmacophoric geometry compared to the 3-substituted analogs typically explored. Structure-based design teams investigating EED/H3K27me3 disruption should procure both 2- and 3-substituted regioisomers for systematic SAR, as the position of the basic amine has been demonstrated to profoundly affect binding potency in this target class [2].

Compliant Laboratory Procurement Under Institutional EHS Frameworks Requiring CLP-Classified Hazard Data

For research institutions, CROs, or pharmaceutical companies with stringent Environmental Health & Safety (EHS) requirements, the availability of a notified ECHA CLP classification (Eye Dam. 1, H318; Skin Irrit. 2, H315; STOT SE 3, H335) enables immediate integration into existing chemical management systems, including risk assessments, PPE protocols, and waste disposal procedures. Procurement of unclassified pyrrolidine analogs introduces administrative burden and potential liability, as default handling procedures may be inadequate for compounds later found to possess corrosive or toxic properties. The explicit H318 classification mandates eye protection (goggles/face shield) and GHS05 labeling, reducing the risk of laboratory eye injuries [3].

Quote Request

Request a Quote for Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.